1-Methyl-1,4-diazepan-5-one

Description

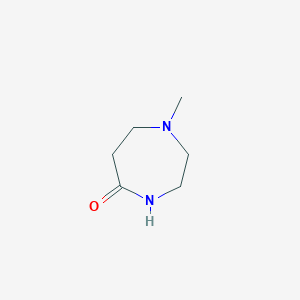

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-6(9)7-3-5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYSZYWKHFCLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281328 | |

| Record name | 1-methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-40-7 | |

| Record name | 5441-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5441-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5441-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. Its structure is a derivative of the 1,4-diazepane core, which is a key scaffold in medicinal chemistry. While not as extensively studied as its benzodiazepine cousins, 1-Methyl-1,4-diazepan-5-one is gaining interest as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its emerging applications in drug discovery.

Physicochemical Properties

Detailed experimental data for 1-Methyl-1,4-diazepan-5-one is not widely available in public literature, a common challenge with rare or novel research chemicals.[1] However, based on its structure and the properties of similar compounds, we can infer its key physicochemical characteristics.

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |

| CAS Number | 5441-40-7 | |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Small, non-planar saturated heterocycles often have low melting points. |

| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. | The presence of polar amide and amine functional groups, capable of hydrogen bonding, will lead to a relatively high boiling point for its molecular weight. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. | The amide and tertiary amine groups can act as hydrogen bond acceptors, and the N-H group as a donor, promoting solubility in polar solvents. Its hydrochloride salt form is expected to have enhanced water solubility. |

| pKa | The tertiary amine is expected to have a pKa around 8-9, while the amide nitrogen is essentially non-basic. | The alkyl substitution on the nitrogen increases its basicity compared to ammonia. |

Synthesis of 1-Methyl-1,4-diazepan-5-one

A plausible and efficient synthetic route to 1-Methyl-1,4-diazepan-5-one involves a cyclization reaction. While a specific peer-reviewed synthesis for this exact molecule is not readily found, a general and reliable method can be adapted from established procedures for similar 1,4-diazepan-5-ones. One such approach is the intramolecular cyclization of an N-substituted amino acid derivative.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic workflow for 1-Methyl-1,4-diazepan-5-one.

Experimental Protocol:

Step 1: Michael Addition

-

To a solution of N-methylethylenediamine (1.0 eq) in methanol at 0 °C, add methyl acrylate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Remove the solvent under reduced pressure to yield the crude intermediate, methyl 3-((2-(methylamino)ethyl)amino)propanoate. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Amide Formation (Cyclization)

-

Heat the crude intermediate from the previous step, either neat or in a high-boiling solvent such as toluene or xylene, to reflux (typically 110-140 °C).

-

The cyclization reaction results in the formation of 1-Methyl-1,4-diazepan-5-one and methanol as a byproduct.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Methyl-1,4-diazepan-5-one.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the diazepane ring and the methyl group. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.

-

N-CH₃: A singlet around 2.3-2.5 ppm.

-

Ring CH₂ protons: A series of multiplets in the range of 2.5-3.5 ppm. The protons adjacent to the carbonyl group (C6-H₂) will likely be downfield compared to those adjacent to the tertiary amine (C2-H₂ and C3-H₂). Protons on the same carbon may be diastereotopic and show complex splitting patterns.

-

N-H: A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically in the range of 6.0-8.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

C=O (Amide Carbonyl): A signal in the downfield region, around 170-175 ppm.

-

Ring CH₂ carbons: Signals in the range of 35-60 ppm. The carbon adjacent to the carbonyl (C6) and the carbons adjacent to the tertiary nitrogen (C2) will be the most downfield in this region.

-

N-CH₃: A signal around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch: A moderate to strong, broad band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹ (Amide I band).

-

N-H bend: A band around 1550-1640 cm⁻¹ (Amide II band).

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. Key fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the diazepane ring.

Reactivity and Chemical Behavior

The chemical reactivity of 1-Methyl-1,4-diazepan-5-one is dictated by its functional groups: a secondary amide, a tertiary amine, and a secondary amine.

-

N-Alkylation/Acylation: The secondary amine (N-H) is the most nucleophilic site and can be readily alkylated or acylated to introduce further diversity to the molecule.

-

Amide Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 1-methyl-1,4-diazepane.

-

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, leading to ring-opening.

-

Coordination Chemistry: The nitrogen atoms can act as ligands to coordinate with metal ions.

Applications in Drug Discovery and Development

The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] These compounds are known to exhibit a variety of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[2]

Building Block for Targeted Protein Degradation

A significant emerging application for 1-Methyl-1,4-diazepan-5-one is as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues .[3]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.

Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the degradation of the target.

Sources

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-5-one (CAS: 5441-40-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Scaffold

1-Methyl-1,4-diazepan-5-one is a fascinating heterocyclic molecule belonging to the diazepan-5-one class. While its direct applications are not extensively documented in mainstream literature, its structural motif is of significant interest to medicinal chemists. The diazepine core is a privileged scaffold, famously represented by drugs like diazepam (Valium), which exhibit profound effects on the central nervous system (CNS).[1][2] This guide aims to provide a comprehensive technical overview of 1-Methyl-1,4-diazepan-5-one, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential utility. As this is a rare chemical, for which extensive experimental data is not always publicly available, this document combines established chemical principles with data from analogous structures to provide a robust and practical resource for the research community.[3]

Molecular Architecture and Physicochemical Properties

1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, a methyl group on the nitrogen at position 1, and a carbonyl group at position 5.[4] This structure imparts a unique combination of features: a polar amide group, a basic tertiary amine, and a flexible seven-membered ring.

| Property | Value | Source |

| CAS Number | 5441-40-7 | [5] |

| Molecular Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | 83-84 °C | |

| Boiling Point | 125-130 °C at 12 Torr | |

| Density | ~1.0 g/cm³ | [6] |

| Synonyms | 1-Methyl-5-homopiperazinone, N-Methyl-1,4-diazepan-5-one |

Synthesis Strategy: A Mechanistic Approach

The synthesis of 1-Methyl-1,4-diazepan-5-one is a classic example of a tandem Michael addition and intramolecular cyclization (lactamization). This approach offers an efficient route to the diazepanone core from readily available starting materials.

Conceptual Synthesis Pathway

The overall transformation involves the reaction of N-methylethylenediamine with an acrylate ester, such as methyl acrylate or ethyl acrylate. The reaction proceeds in two key steps:

-

Michael Addition: The primary amine of N-methylethylenediamine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate ester. This forms a β-amino ester intermediate.

-

Intramolecular Amidation: The secondary amine of the intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the seven-membered ring and the elimination of an alcohol (methanol or ethanol).

Caption: Conceptual workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of similar cyclic amides.[7] Researchers should optimize conditions as necessary.

Materials:

-

N-Methylethylenediamine

-

Methyl Acrylate

-

Methanol (Anhydrous)

-

Sodium Methoxide (catalytic amount)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel (for chromatography)

-

Ethyl Acetate/Hexane mixture (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethylenediamine (1.0 eq) dissolved in anhydrous methanol.

-

Michael Addition: Slowly add methyl acrylate (1.0 eq) to the stirred solution at room temperature. The reaction is typically exothermic. Maintain the temperature below 40°C using a water bath if necessary. Stir for 2-4 hours at room temperature to ensure the completion of the Michael addition.

-

Cyclization: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization is generally complete within 8-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with brine to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-Methyl-1,4-diazepan-5-one.

Analytical Characterization: A Predictive Approach

Due to the limited availability of published experimental spectra for this specific compound, this section provides a predictive analysis based on its chemical structure and established principles of spectroscopic interpretation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~3.4-3.6 ppm (t, 2H): Protons on the carbon adjacent to the amide nitrogen (C6-H₂).

-

δ ~2.7-2.9 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group (C7-H₂).

-

δ ~2.5-2.7 ppm (m, 4H): Protons on the carbons adjacent to the tertiary amine (C2-H₂ and C3-H₂).

-

δ ~2.3 ppm (s, 3H): Protons of the N-methyl group (N1-CH₃).

-

δ ~6.5-7.5 ppm (br s, 1H): Amide proton (N4-H). This peak may be broad and its chemical shift can be concentration-dependent.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~175 ppm: Carbonyl carbon (C5).

-

δ ~55-60 ppm: Carbons adjacent to the tertiary amine (C2 and C3).

-

δ ~45-50 ppm: Carbon adjacent to the amide nitrogen (C6).

-

δ ~42 ppm: N-methyl carbon (N1-CH₃).

-

δ ~35-40 ppm: Carbon adjacent to the carbonyl group (C7).

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹ (N-H stretch): Characteristic of the secondary amide.

-

~2950-2800 cm⁻¹ (C-H stretch): Aliphatic C-H bonds.

-

~1650 cm⁻¹ (C=O stretch): Amide I band, strong absorption.

-

~1550 cm⁻¹ (N-H bend): Amide II band.

-

~1200-1000 cm⁻¹ (C-N stretch): C-N bonds of the amines and amide.

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 128.1001 (for C₆H₁₂N₂O).

-

Key Fragmentation Patterns: Expect fragmentation alpha to the nitrogen atoms and the carbonyl group. Common fragments would likely arise from the loss of the N-methyl group, cleavage of the ethylenediamine bridge, and loss of CO.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 1-Methyl-1,4-diazepan-5-one is dictated by its functional groups:

-

Amide: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The amide nitrogen can be deprotonated with a strong base, allowing for N-alkylation or other modifications at the N4 position.

-

Tertiary Amine: The N1 nitrogen is basic and can be protonated to form a salt or can act as a nucleophile in reactions such as quaternization.

-

Ring Conformation: The seven-membered ring is flexible and can adopt multiple conformations, which can influence its reactivity and binding to biological targets.

Caption: Key reactive sites and properties of 1-Methyl-1,4-diazepan-5-one.

Potential in Drug Discovery

While specific biological activity for 1-Methyl-1,4-diazepan-5-one is not well-documented, the broader class of diazepines and diazepanones has a rich history in medicinal chemistry.[8][9]

-

CNS Agents: The diazepine scaffold is a cornerstone of CNS-active drugs, particularly anxiolytics, sedatives, and anticonvulsants.[10] The mechanism often involves modulation of GABA-A receptors.[11] Modifications on the diazepine ring, such as the N-methyl group in this compound, can significantly alter potency and selectivity.

-

Scaffold for Library Synthesis: 1-Methyl-1,4-diazepan-5-one can serve as a valuable building block for the synthesis of more complex molecules. The secondary amide provides a handle for further functionalization, allowing for the creation of a library of derivatives for screening against various biological targets.

-

Protein Degrader Building Blocks: This molecule is listed in the product family of protein degrader building blocks, suggesting its potential use as a linker or part of a ligand in the design of proteolysis-targeting chimeras (PROTACs).[5]

Safety and Handling

As with any research chemical, 1-Methyl-1,4-diazepan-5-one should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Given the relationship to psychoactive diazepines, it may have uncharacterized biological effects.

Conclusion

1-Methyl-1,4-diazepan-5-one represents an intriguing yet understudied molecule. Its synthesis is accessible through established chemical transformations, and its structure offers multiple points for diversification. While a lack of extensive public data necessitates a predictive approach to its characterization, this guide provides a solid foundation for researchers interested in exploring its chemistry and potential applications. As the search for novel therapeutic agents continues, scaffolds like this diazepan-5-one derivative may hold the key to unlocking new biological targets and developing next-generation therapeutics.

References

-

Review on Synthesis of Biologically Active Diazepam Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Human Metabolome Database. Retrieved from [Link]

-

1-Methyl-1,4-diazepan-5-one. PubChem. Retrieved from [Link]

-

New synthesis of substituted pyrrolo[1,2-α][8][12]diazepine and its pharmacological activity. (1976). Journal of Pharmaceutical Sciences.

-

Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Retrieved from [Link]

-

1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. precisionFDA. Retrieved from [Link]

-

Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Retrieved from [Link]

-

1-Methyl-1, 4-diazepan-5-one, min 97%, 1 gram. Stellux. Retrieved from [Link]

-

1-Methyl-1,4-diazepan-5-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022). Chemsrc.com. Retrieved from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Memory of Chirality in 1,4-Benzodiazepin-2-ones. (2006). VTechWorks. Retrieved from [Link]

-

Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.

-

Synthesis of Diazepam. (2020). YouTube. Retrieved from [Link]

-

Synthesis of Cyclic Peptides. Science of Synthesis. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. Retrieved from [Link]

-

Diazepam. MassBank. Retrieved from [Link]

-

Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate. Retrieved from [Link]

-

DIAZEPAM. SWGDRUG.org. Retrieved from [Link]

-

Diazepam. SIELC Technologies. Retrieved from [Link]

-

Diazepam. PubChem. Retrieved from [Link]

-

FTIR spectrum of Diazepam. ResearchGate. Retrieved from [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

- Method for producing cyclic amide. Google Patents.

-

Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. ACS Publications. Retrieved from [Link]

-

USP Monographs: Diazepam. uspbpep.com. Retrieved from [Link]

-

FT-IR spectra of diazepam (DZM) Fig. 5. ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate. Retrieved from [Link]

-

Classics in Chemical Neuroscience: Diazepam (Valium). National Center for Biotechnology Information. Retrieved from [Link]

-

Diazepam. NIST WebBook. Retrieved from [Link]

-

Diazepam. NIST WebBook. Retrieved from [Link]

-

Diazepam. NIST WebBook. Retrieved from [Link]

-

Diazepam. SpectraBase. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. massbank.eu [massbank.eu]

- 3. 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methyl-1,4-diazepan-5-one | C6H12N2O | CID 228402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Methyl-1,4-diazepan-5-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. WO2023171671A1 - Method for producing cyclic amide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

- 10. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 1-Methyl-1,4-diazepan-5-one. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis and analysis of this specific N-methylated diazepanone. While detailed experimental data for this particular molecule is limited, this guide consolidates available information and provides predictive analysis based on established chemical principles and data from analogous structures.

Introduction to the 1,4-Diazepan-5-one Scaffold

The seven-membered diazepine ring system is a cornerstone in the development of central nervous system (CNS) active agents[2][3]. The introduction of a ketone functional group to form a diazepanone, and further substitution on the nitrogen atoms, allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. N-methylation, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability[4]. 1-Methyl-1,4-diazepan-5-one represents a fundamental example of this structural class, offering a valuable building block for the synthesis of more complex derivatives.

Molecular Structure and Physicochemical Properties

1-Methyl-1,4-diazepan-5-one possesses a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. The methyl group is attached to the nitrogen atom at the 1-position.

Table 1: Physicochemical Properties of 1-Methyl-1,4-diazepan-5-one

| Property | Value | Source |

| CAS Number | 5441-40-7 | PubChem |

| Molecular Formula | C₆H₁₂N₂O | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

| Topological Polar Surface Area | 32.3 Ų | PubChem |

| Predicted LogP | -1.1 | ChemSpider |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

The structure of 1-Methyl-1,4-diazepan-5-one is depicted below in a 2D representation. The seven-membered ring is expected to adopt a flexible conformation in solution.

Caption: 2D structure of 1-Methyl-1,4-diazepan-5-one.

Proposed Synthesis Pathway

A more direct, albeit potentially lower-yielding, approach could involve the direct N-methylation of the parent 1,4-diazepan-5-one. The selective methylation of the desired nitrogen would be a key challenge.

Below is a proposed workflow for a potential synthesis and purification process.

Caption: Proposed workflow for the synthesis and purification of 1-Methyl-1,4-diazepan-5-one.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology based on standard N-methylation procedures for cyclic amines and amides. Optimization of reaction conditions (temperature, reaction time, stoichiometry) would be necessary.

Materials:

-

1,4-Diazepan-5-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

To a stirred solution of 1,4-diazepan-5-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.1 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 1-Methyl-1,4-diazepan-5-one.

Spectroscopic Characterization (Predictive)

As experimental spectra for 1-Methyl-1,4-diazepan-5-one are not widely published, the following sections provide predicted spectroscopic data based on the analysis of similar structures, such as other N-methylated lactams and diazepane derivatives[5][6][7].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl group and the methylene protons of the diazepane ring. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~ 2.9 - 3.1 | s | 3H |

| -CH₂-N(Me)- | ~ 3.2 - 3.4 | t | 2H |

| -CH₂-C=O | ~ 2.5 - 2.7 | t | 2H |

| -N-CH₂-CH₂-N- | ~ 2.8 - 3.0 | m | 2H |

| -N-CH₂-CH₂-C=O | ~ 1.8 - 2.0 | m | 2H |

| N-H | ~ 6.0 - 7.5 | br s | 1H |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 170 - 175 |

| -CH₂-N(Me)- | ~ 55 - 60 |

| -CH₂-C=O | ~ 45 - 50 |

| -N-CH₂-CH₂-N- | ~ 40 - 45 |

| -N-CH₂-CH₂-C=O | ~ 30 - 35 |

| N-CH₃ | ~ 35 - 40 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch and an N-H stretch from the secondary amine. The C=O absorption for a seven-membered lactam typically appears around 1680 cm⁻¹[8].

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~ 3300 - 3400 | Medium, broad |

| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Medium to strong |

| C=O Stretch (amide) | ~ 1670 - 1690 | Strong |

| N-H Bend | ~ 1510 - 1570 | Medium |

| C-N Stretch | ~ 1200 - 1300 | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A common fragmentation pathway for similar cyclic amides involves the loss of CO and subsequent ring cleavage.

Predicted Fragmentation:

-

M⁺: m/z = 128

-

[M - CO]⁺: m/z = 100

-

Other fragments resulting from the cleavage of the diazepane ring.

Potential Applications and Future Directions

While specific biological activities of 1-Methyl-1,4-diazepan-5-one are not well-documented, the 1,4-diazepan-5-one scaffold is present in molecules with a range of biological activities[9][10]. This compound can serve as a valuable starting material for the synthesis of a library of derivatives for screening in various biological assays. The presence of a secondary amine and a carbonyl group provides two reactive sites for further functionalization.

Future research could focus on:

-

Developing and optimizing a robust and scalable synthesis for 1-Methyl-1,4-diazepan-5-one.

-

Synthesizing a series of derivatives by modifying the secondary amine and exploring their structure-activity relationships.

-

Investigating the conformational properties of the molecule and its derivatives through computational modeling and advanced NMR techniques.

-

Screening 1-Methyl-1,4-diazepan-5-one and its analogs for biological activity, particularly targeting CNS disorders.

Conclusion

1-Methyl-1,4-diazepan-5-one is a simple yet important heterocyclic compound within the broader class of diazepines, which have significant therapeutic relevance. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. The information presented herein serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related N-methylated diazepanones. Further experimental validation of the proposed synthesis and characterization is warranted to fully elucidate the properties of this intriguing molecule.

References

-

Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics. Available at: [Link]

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect. Available at: [Link]

-

Fahmy, H. M., Hassan, M., & El-Sadek, M. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 799-805. Available at: [Link]

-

Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

-

Mass spectra of diazepam and its deuterated analogs (diazepam-d 3 ,-d 5 ). ResearchGate. Available at: [Link]

-

Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

-

[Determination of diazepam and its metabolites in serum by the use of liquid chromatography-mass spectrometry method]. Semantic Scholar. Available at: [Link]

-

Gopalakrishnan, M., Thanasekaran, P., & Ponnuswamy, M. N. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 4, 164. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]

-

Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

-

Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 8947–8956. Available at: [Link]

-

Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1019. Available at: [Link]

-

Diazepam. NIST WebBook. Available at: [Link]

-

Anteunis, M. J. O., Callens, R. E. A., & Tavernier, D. K. (1975). Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects. The Journal of Organic Chemistry, 40(13), 1915–1919. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

-

Schmermund, L., Rother, N., & Schiller, A. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(13), e202115163. Available at: [Link]

-

Suryakant Patil, et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]

-

1 H NMR chemical shifts of ε-lactams (ppm). ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(11), 2539. Available at: [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Experimental and theoretical investigation of spectroscopic properties of diazepam. ResearchGate. Available at: [Link]

-

Monofluoromethylation of N-Heterocyclic Compounds. MDPI. Available at: [Link]

-

NMR Spectra and Molecular Structure. Thieme. Available at: [Link]

-

The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]

-

Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. National Center for Biotechnology Information. Available at: [Link]

-

1-Benzyl-1,4-diazepan-5-one. National Center for Biotechnology Information. Available at: [Link]

-

1,4-Diazepines. ResearchGate. Available at: [Link]

-

Diazepam. PubChem. Available at: [Link]

-

Synthetic studies towards diazepanone scaffolds. ResearchGate. Available at: [Link]

-

Determination of 1,4-benzodiazepines in drug dosage forms by difference spectrophotometry. ResearchGate. Available at: [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Available at: [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

-

Multifaceted Computational Modeling in Glycoscience. PubMed. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the 1,4-diazepine class of molecules. This seven-membered ring system, containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 1,4-diazepine framework is notably present in a wide array of therapeutic agents, including psychoactive drugs, anti-HIV agents, and anticancer compounds[1]. The methylation at the N1 position of the diazepan-5-one core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 1-Methyl-1,4-diazepan-5-one a compound of interest for further investigation and as a potential building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery.

Chemical Structure and Properties

The IUPAC name for the compound is 1-Methyl-1,4-diazepan-5-one . Its chemical structure consists of a saturated seven-membered ring with nitrogen atoms at positions 1 and 4, a carbonyl group at position 5, and a methyl group attached to the nitrogen at position 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |

| CAS Number | 5441-40-7 |

Synthesis of 1-Methyl-1,4-diazepan-5-one

A plausible and efficient method for the synthesis of N-alkylated 1,4-diazepan-5-ones involves the Schmidt ring expansion of N-alkyl-4-piperidones[1]. This approach offers a straightforward route to the desired diazepine core.

Experimental Protocol: Schmidt Ring Expansion

Step 1: N-methylation of 4-Piperidone

To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.5 equivalents), to neutralize the hydrochloride and deprotonate the secondary amine. The mixture is stirred at room temperature, followed by the addition of methyl iodide (1.2 equivalents). The reaction is then stirred at room temperature for 24 hours. After completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-methyl-4-piperidone.

Step 2: Schmidt Ring Expansion

The N-methyl-4-piperidone (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and chloroform. The solution is cooled to 0°C in an ice bath. Sodium azide (1.5 equivalents) is then added portion-wise over a period of 1-2 hours, ensuring the temperature remains below 5°C. The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours. The reaction is carefully quenched by pouring it onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted multiple times with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-Methyl-1,4-diazepan-5-one. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for 1-Methyl-1,4-diazepan-5-one.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl group and the methylene protons of the diazepine ring. The chemical shifts would be influenced by the adjacent nitrogen atoms and the carbonyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 2.3 - 2.5 | singlet |

| C2-H₂ | 2.6 - 2.8 | triplet |

| C3-H₂ | 1.8 - 2.0 | quintet |

| C6-H₂ | 3.2 - 3.4 | triplet |

| C7-H₂ | 2.5 - 2.7 | triplet |

| N4-H | Broad singlet (variable) | singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C5) | 170 - 175 |

| C2 | 55 - 60 |

| C3 | 25 - 30 |

| C6 | 45 - 50 |

| C7 | 40 - 45 |

| N-CH₃ | 40 - 45 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 128. The fragmentation pattern would be characteristic of the diazepine ring, with common losses of CO, CH₃, and fragments of the ethylamine bridge[5][6].

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a medium intensity band around 3300-3500 cm⁻¹[3][7].

Potential Pharmacological Applications and Mechanism of Action

The 1,4-diazepine scaffold is a cornerstone in the development of central nervous system (CNS) active drugs[8]. Many benzodiazepines, a well-known class of 1,4-diazepines, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain[9].

Caption: Proposed mechanism of action for 1,4-diazepine derivatives.

It is plausible that 1-Methyl-1,4-diazepan-5-one and its derivatives could exhibit similar pharmacological activities. The N-methylation might alter the compound's lipophilicity and ability to cross the blood-brain barrier, potentially leading to a modified CNS activity profile compared to its non-methylated counterpart. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to fully elucidate the pharmacological profile of this specific compound. The structural similarity to known psychoactive agents suggests potential applications as anxiolytics, sedatives, or anticonvulsants[1].

Conclusion

1-Methyl-1,4-diazepan-5-one represents an intriguing molecule within the medicinally significant class of 1,4-diazepines. Its synthesis can be achieved through established methodologies like the Schmidt ring expansion, providing a basis for further chemical exploration and derivatization. While detailed experimental data for this specific compound is sparse in publicly available literature, predictive analysis based on closely related structures allows for a comprehensive understanding of its likely chemical and physical properties. The established biological importance of the 1,4-diazepine scaffold strongly suggests that 1-Methyl-1,4-diazepan-5-one holds potential as a valuable building block for the discovery of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

-

Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2025). ResearchGate. [Link]

-

1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]

-

Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Memory of Chirality in 1,4-Benzodiazepin-2-ones. VTechWorks. [Link]

-

Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research. [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]

-

Classics in Chemical Neuroscience: Diazepam (Valium). PMC. [Link]

-

Chemical structure and biological activity of the diazepines. PubMed. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC. [Link]

-

FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(4)/[10].pdf]([Link]10].pdf)

-

Sedative Diazepam Synthesis Process Research. Globe Thesis. [Link]

- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

-

Interpretation of mass spectra. Collard Group. [Link]

-

Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1]diazepines. IV. ResearchGate. [Link]

-

1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. precisionFDA. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. PubMed. [Link]

-

The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Springer. [Link]

-

H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. ResearchGate. [Link]

-

Diazepam. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 9. isca.me [isca.me]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

1-Methyl-1,4-diazepan-5-one synthesis from simple precursors

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,4-diazepan-5-one from Simple Precursors

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Methyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is approached from readily available and simple precursors, focusing on a two-step process involving a Michael addition followed by an intramolecular amidation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and reaction mechanisms.

Introduction

1,4-Diazepan-5-one and its derivatives are seven-membered heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their unique conformational flexibility and the presence of two nitrogen atoms make them privileged scaffolds in the design of therapeutic agents targeting a wide range of biological targets. The N-methylated analog, 1-Methyl-1,4-diazepan-5-one, is a key intermediate for the synthesis of more complex pharmaceutical candidates. This guide outlines a logical and practical synthetic strategy for its preparation from simple, commercially available starting materials.

The synthesis of seven-membered rings can be challenging; however, the strategy presented here leverages well-established and reliable chemical transformations to achieve the target molecule in good yield.[3] The core of this approach is the construction of a linear amino ester precursor, which is then induced to cyclize, forming the desired diazepanone ring.

Synthetic Strategy and Core Principles

The chosen synthetic pathway to 1-Methyl-1,4-diazepan-5-one is a two-step sequence:

-

Michael Addition: The synthesis commences with the conjugate addition of N-methyl-1,2-ethanediamine to methyl acrylate. This reaction constructs the carbon-nitrogen backbone of the target molecule.

-

Intramolecular Amidation (Cyclization): The resulting amino ester is then heated to induce an intramolecular amidation, leading to the formation of the seven-membered lactam ring of 1-Methyl-1,4-diazepan-5-one.

This strategy is advantageous due to the use of inexpensive and readily available starting materials, as well as the operational simplicity of the reactions involved.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic route to 1-Methyl-1,4-diazepan-5-one.

Part 1: Synthesis of the Linear Precursor - Methyl 3-((2-(methylamino)ethyl)amino)propanoate

The initial step of the synthesis involves the formation of the linear amino ester precursor via a Michael addition. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the primary amine of N-methyl-1,2-ethanediamine acts as the nucleophile, attacking the β-carbon of methyl acrylate.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the primary amino group of N-methyl-1,2-ethanediamine on the electron-deficient double bond of methyl acrylate. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture, typically the solvent or another molecule of the amine, to yield the final product. A similar reaction is observed in the synthesis of N-phenethyl-β-alanine methyl ester from phenethylamine and methyl acrylate.[4]

Experimental Protocol

Materials:

-

N-methyl-1,2-ethanediamine

-

Methyl acrylate

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1,2-ethanediamine (1.0 eq).

-

Dissolve the amine in methanol (approximately 2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl acrylate (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator to yield the crude methyl 3-((2-(methylamino)ethyl)amino)propanoate. The product is often used in the next step without further purification.

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| N-methyl-1,2-ethanediamine | 74.12 | X | 1.0 |

| Methyl acrylate | 86.09 | X | 1.0 |

Part 2: Intramolecular Amidation - Synthesis of 1-Methyl-1,4-diazepan-5-one

The final step in the synthesis is the cyclization of the linear amino ester precursor to form the desired 1-Methyl-1,4-diazepan-5-one. This is achieved through an intramolecular amidation reaction, where the secondary amine attacks the ester carbonyl group, leading to the formation of a stable seven-membered lactam ring and the elimination of methanol. This type of cyclization is a common method for the preparation of lactams.

Reaction Mechanism

The cyclization is thermally induced. The secondary amine of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the stable amide bond within the seven-membered ring.

Experimental Protocol

Materials:

-

Crude methyl 3-((2-(methylamino)ethyl)amino)propanoate

-

High-boiling point solvent (e.g., toluene or xylene)

-

Round-bottom flask

-

Dean-Stark apparatus (optional, to remove methanol)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place the crude methyl 3-((2-(methylamino)ethyl)amino)propanoate into a round-bottom flask.

-

Add a high-boiling solvent such as toluene or xylene.

-

Set up the apparatus for reflux, optionally with a Dean-Stark trap to collect the methanol byproduct.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude 1-Methyl-1,4-diazepan-5-one can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1-Methyl-1,4-diazepan-5-one | 128.17 | Y | Z | (Z/Y)*100 |

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one.

Conclusion

The synthetic route detailed in this guide provides a practical and efficient method for the preparation of 1-Methyl-1,4-diazepan-5-one from simple and readily available precursors. The two-step process, involving a Michael addition followed by an intramolecular amidation, is based on well-understood and reliable organic reactions. This guide offers the necessary details for researchers to successfully synthesize this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery.

References

-

[Synthesis of 1,4-diazepanes and benzo[b][3][5]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent.]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. | Semantic Scholar [semanticscholar.org]

- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepanone family. Its structure, featuring a saturated 1,4-diazepane ring with a methyl group at the 1-position and a carbonyl group at the 5-position, has positioned it as a valuable building block in medicinal chemistry and drug discovery. The diazepine scaffold is a well-established "privileged structure" in pharmacology, known to interact with a variety of biological targets, most notably in the central nervous system (CNS).[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and key technical aspects of 1-Methyl-1,4-diazepan-5-one, offering insights for researchers engaged in the development of novel therapeutics.

While the history of its close relatives, the benzodiazepines like diazepam (Valium), is extensively documented, the specific timeline for the discovery of 1-Methyl-1,4-diazepan-5-one is less clearly defined in readily available literature.[4][5][6] Its emergence is likely intertwined with the broader exploration of diazepine derivatives as potential therapeutic agents.[7][8] This compound is often utilized as an intermediate in the synthesis of more complex molecules, and as such, its initial preparation may be embedded within the experimental sections of patents and research articles focused on the final products.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-Methyl-1,4-diazepan-5-one is crucial for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [9] |

| Molecular Weight | 128.17 g/mol | [10] |

| CAS Number | 5441-40-7 | [10] |

| Appearance | Not explicitly stated, likely a solid or oil | [10] |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis of 1-Methyl-1,4-diazepan-5-one

The synthesis of 1,4-diazepan-5-ones can be approached through various strategies, generally involving the formation of the seven-membered ring through intramolecular cyclization. While a definitive, seminal synthesis for 1-Methyl-1,4-diazepan-5-one is not prominently documented, a plausible and chemically sound approach involves the intramolecular amidation of a suitable β-amino acid derivative.

One logical synthetic pathway would be the intramolecular cyclization of N-(2-(methylamino)ethyl)-β-alanine or its activated derivatives. This approach leverages readily available starting materials and established chemical transformations.

Proposed Synthetic Pathway: Intramolecular Amidation

The following represents a logical and scientifically supported protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one. This protocol is based on general principles of cyclic amide formation.[11]

Step 1: Synthesis of N-(2-(Methylamino)ethyl)-β-alanine ethyl ester

This initial step involves the formation of the linear precursor required for cyclization.

-

Reaction: Michael addition of N-methylethylenediamine to ethyl acrylate.

-

Reagents:

-

N-methylethylenediamine

-

Ethyl acrylate

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve N-methylethylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add ethyl acrylate dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude N-(2-(methylamino)ethyl)-β-alanine ethyl ester.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Intramolecular Cyclization to 1-Methyl-1,4-diazepan-5-one

This is the key ring-forming step.

-

Reaction: Base-catalyzed intramolecular amidation.

-

Reagents:

-

N-(2-(methylamino)ethyl)-β-alanine ethyl ester

-

Strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend the base in the anhydrous solvent under a nitrogen atmosphere.

-

Heat the suspension to reflux.

-

Dissolve the N-(2-(methylamino)ethyl)-β-alanine ethyl ester in the same anhydrous solvent and add it dropwise to the refluxing suspension of the base over several hours (high-dilution conditions favor intramolecular cyclization over intermolecular polymerization).

-

Continue refluxing for several hours after the addition is complete, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and cautiously quench the excess base with a proton source (e.g., dropwise addition of water or a saturated aqueous solution of ammonium chloride).

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-Methyl-1,4-diazepan-5-one by vacuum distillation or column chromatography.

-

Caption: Proposed two-step synthesis of 1-Methyl-1,4-diazepan-5-one.

Analytical Characterization

The structural elucidation and purity assessment of 1-Methyl-1,4-diazepan-5-one would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the presence of the methyl and carbonyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the amide group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Caption: Standard analytical workflow for 1-Methyl-1,4-diazepan-5-one.

Potential Applications in Drug Discovery

The 1,4-diazepan-5-one scaffold is a precursor to a wide range of biologically active molecules. The presence of a methyl group on one of the nitrogen atoms and a carbonyl group provides handles for further chemical modification.

-

Central Nervous System (CNS) Agents: The diazepine core is a well-known pharmacophore for CNS targets. Derivatives of 1-Methyl-1,4-diazepan-5-one could be explored for their potential as anxiolytics, anticonvulsants, or hypnotics.[2][8]

-

Enzyme Inhibitors: The cyclic urea moiety can act as a rigid scaffold to present functional groups that interact with the active sites of enzymes.

-

Peptidomimetics: The constrained seven-membered ring can be used to mimic peptide turns, a common secondary structure motif involved in protein-protein interactions.

Conclusion

1-Methyl-1,4-diazepan-5-one, while not as widely recognized as some of its benzodiazepine cousins, represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established organic chemistry principles, provides access to a scaffold with significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further exploration of the derivatization of this core structure is likely to yield new compounds with interesting and clinically relevant biological activities.

References

-

Diazepam (Valium) Synthesis. (n.d.). Designer-drug.com. Retrieved from [Link]

-

Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry, 10, 897962. [Link]

- New synthesis of diazepam. (1980). The Journal of Organic Chemistry, 45(9), 1675–1681.

- ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2015). ChemInform, 46(32).

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

-

1-Methyl-1,4-diazepan-5-one. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Open University Chemistry Interactive. Retrieved from [Link]

- US3520878A - Preparation of diazepam. (1970). Google Patents.

-

Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides. (2022). Organic Letters, 24(51), 9447–9451. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules, 16(1), 92–99. [Link]

-

Synthesis of 1,4-diazepanes and benzo[b][4]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. (2020). Semantic Scholar. Retrieved from [Link]

-

Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3786–3810. [Link]

- Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. (2019).

-

Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). Polymers, 4(3), 1254–1271. [Link]

-

β-Alaninium amide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. (2012). Chemical Communications, 48(73), 9159–9161. [Link]

- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013). Research Journal of Chemical Sciences, 3(4), 90-103.

-

Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92–99. [Link]

Sources

- 1. beta-Alaninium amide | C3H9N2O+ | CID 25203529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Diazepam (Valium) Synthesis [designer-drug.com]

- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 6. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Methyl-1,4-diazepan-5-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1,4-diazepan-5-one, a key heterocyclic building block in pharmaceutical and chemical research. In the absence of extensive public data on its quantitative solubility, this document synthesizes foundational physicochemical principles to predict solubility behavior. It establishes a framework for understanding solute-solvent interactions based on the molecule's structural attributes, including polarity and hydrogen bonding capabilities. A significant portion of this guide is dedicated to a detailed, field-proven experimental protocol—the isothermal shake-flask method followed by gravimetric analysis—empowering researchers to generate precise and reliable solubility data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize 1-Methyl-1,4-diazepan-5-one in various organic solvent systems for synthesis, purification, formulation, and screening applications.

Introduction and Physicochemical Characterization

1-Methyl-1,4-diazepan-5-one is a cyclic urea derivative with a seven-membered ring containing two nitrogen atoms. Its molecular structure is fundamental to its physical and chemical properties, which in turn govern its solubility. Understanding these properties is the first step in predicting its behavior in different organic solvents.

A supplier of 4-Methyl-1,4-diazepan-5-one (an isomer and likely synonym) states that it is soluble in some organic solvents, such as ethanol, acetone, and chloroform.[1] This qualitative observation aligns with the theoretical understanding of its molecular structure.

Table 1: Physicochemical Properties of 1-Methyl-1,4-diazepan-5-one

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem[2] |

| Molecular Weight | 128.17 g/mol | ChemScene |

| Appearance | Not specified (likely solid at STP) | - |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene |

| LogP (octanol-water partition coefficient) | -0.5619 (predicted) | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

The molecule possesses a distinct polarity due to the carbonyl group (C=O) and the N-H and N-CH₃ moieties. The Topological Polar Surface Area (TPSA) of 32.34 Ų indicates a moderate polarity, suggesting that the molecule will be more soluble in polar organic solvents than in nonpolar ones. The presence of one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen) is critical. These sites allow for specific interactions with protic and aprotic polar solvents, significantly influencing solubility.[3]

Theoretical Framework for Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

Role of Polarity

The polarity of 1-Methyl-1,4-diazepan-5-one, arising from its amide-like structure, dictates its affinity for solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Ethanol, in which the compound is reported to be soluble, can donate a hydrogen bond to the carbonyl oxygen and accept a hydrogen bond from the N-H group, leading to strong solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), acetonitrile): These solvents have polar bonds but lack an acidic proton. Acetone, a known solvent, can accept a hydrogen bond from the N-H group via its carbonyl oxygen.[1] Solvents like DMF would be expected to be excellent solvents due to their high polarity and strong hydrogen bond accepting character.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. It is predicted that 1-Methyl-1,4-diazepan-5-one will have very low solubility in these solvents due to the large mismatch in intermolecular forces.

-

Solvents of Intermediate Polarity (e.g., chloroform, dichloromethane): Chloroform is noted as a solvent for this compound.[1] Although less polar than alcohols, the weakly acidic proton of chloroform can form a hydrogen bond with the carbonyl oxygen, facilitating dissolution.

The logical relationship for selecting an appropriate solvent based on these principles is illustrated below.

Caption: Solvent selection logic based on molecular interactions.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, an experimental approach is necessary. The "gold standard" for determining the thermodynamic (or equilibrium) solubility is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Principle